molecular formula C12H10ClFO B14255937 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one CAS No. 184300-39-8

2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one

Cat. No.: B14255937
CAS No.: 184300-39-8
M. Wt: 224.66 g/mol
InChI Key: AFRDWRSVELZVNB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a fluorocyclopropyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with 1-fluorocyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)ethanone
  • 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)propan-1-one
  • 2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)but-2-en-1-one

Uniqueness

2-(2-Chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one is unique due to the presence of both a chlorophenyl group and a fluorocyclopropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

184300-39-8

Molecular Formula

C12H10ClFO

Molecular Weight

224.66 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(1-fluorocyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C12H10ClFO/c1-8(11(15)12(14)6-7-12)9-4-2-3-5-10(9)13/h2-5H,1,6-7H2

InChI Key

AFRDWRSVELZVNB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Cl)C(=O)C2(CC2)F

Origin of Product

United States

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